molecular formula C6H4ClNO2 B8765857 Pyridin-3-yl chloroformate CAS No. 165739-74-2

Pyridin-3-yl chloroformate

Cat. No.: B8765857
CAS No.: 165739-74-2
M. Wt: 157.55 g/mol
InChI Key: UDLWVSDXEKQRKZ-UHFFFAOYSA-N
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Description

Pyridin-3-yl chloroformate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a chloridocarbonate group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridin-3-yl chloroformate can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carboxylic acid with thionyl chloride, which converts the carboxylic acid group into a chloridocarbonate group. The reaction is typically carried out under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

In an industrial setting, the production of pyridin-3-yl chloridocarbonate may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the conversion process .

Chemical Reactions Analysis

Types of Reactions

Pyridin-3-yl chloroformate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of pyridin-3-yl chloridocarbonate depend on the specific nucleophile used. For example, reaction with an amine would yield a carbamate derivative, while reaction with an alcohol would produce an ester .

Mechanism of Action

The mechanism of action of pyridin-3-yl chloridocarbonate involves its reactivity towards nucleophiles. The chloridocarbonate group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, through covalent or non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-yl chloridocarbonate: Similar to pyridin-3-yl chloridocarbonate but with the chloridocarbonate group at the 2-position.

    Pyridin-4-yl chloridocarbonate: The chloridocarbonate group is located at the 4-position of the pyridine ring.

Uniqueness

Pyridin-3-yl chloroformate is unique due to its specific substitution pattern, which can influence its reactivity and the types of derivatives it can form. The position of the chloridocarbonate group can affect the electronic properties of the pyridine ring and, consequently, the compound’s behavior in chemical reactions .

Properties

CAS No.

165739-74-2

Molecular Formula

C6H4ClNO2

Molecular Weight

157.55 g/mol

IUPAC Name

pyridin-3-yl carbonochloridate

InChI

InChI=1S/C6H4ClNO2/c7-6(9)10-5-2-1-3-8-4-5/h1-4H

InChI Key

UDLWVSDXEKQRKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OC(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1.93M solution of phosgene in toluene (20%) (198.3 ml) (382.3 mmoles) was diluted with dry CH2Cl2 (100 ml) and the mixture was stirred at 0° under an argon atmosphere. A solution of 3-hydroxy-pyridine (7.27 grams) (76.5 mmoles) and dry pyridine (8.06 grams) (8.25 ml) (101.9 mmoles) in dry CH2Cl2 (200 ml) was added dropwise to the stirred solution at 0° over a period of 1 hour. The mixture was stirred at 0-25° for an additional 2 hours. A stream of nitrogen was passed through the solution to remove most of the phosgene and the solution was then evaporated to dryness to give the title compound which was dried in vacuo for 1 hour and then taken up in dry CH2Cl2 (60 ml) and dry pyridine (60 ml) to give a stock solution of the title compound.
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